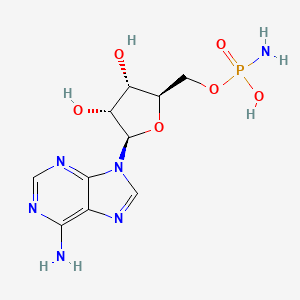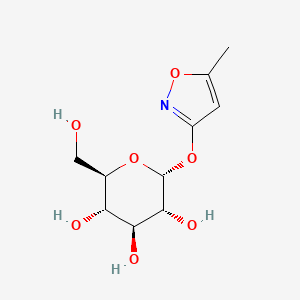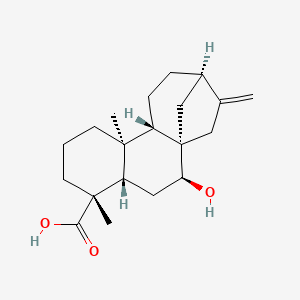
3-Methylbutan-1,2-diol
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to 3-Methylbutane-1,2-diol often involves catalytic processes or reactions that introduce hydroxyl groups into the parent hydrocarbon structure. For instance, an analogous compound, 2-methylbutane-1,2,3,4-tetraol, is synthesized as racemates and enantiomerically enriched materials, indicating that chiral synthesis techniques can be applicable (Lessmeier et al., 2018).
Molecular Structure Analysis
The molecular structure of diols like 3-Methylbutane-1,2-diol is crucial in determining their reactivity and interactions. The presence of two hydroxyl groups can lead to intramolecular hydrogen bonding, significantly impacting the compound's physical state and reactivity. For example, 1,1-diphenylbutane-1,3-diol showcases intramolecular hydrogen bonding involving the hydroxyl groups, highlighting the potential structural characteristics of diols (Carvalho et al., 1996).
Chemical Reactions and Properties
Diols, including 3-Methylbutane-1,2-diol, can undergo a variety of chemical reactions, primarily due to the reactivity of the hydroxyl groups. These reactions may include esterification, etherification, and oxidation. The reactivity of diols with other compounds can lead to a wide array of derivatives with diverse chemical properties.
Physical Properties Analysis
The physical properties of diols like 3-Methylbutane-1,2-diol can be influenced by their molecular structure, particularly the presence and positioning of hydroxyl groups. Diols can exhibit different phase states under varying conditions, as demonstrated by studies on similar compounds. For example, 2-methylbutane-1,2,3,4-tetraol shows subambient glass transition temperatures, indicating that it tends to be in a liquid state under certain conditions, which could also be relevant for 3-Methylbutane-1,2-diol (Lessmeier et al., 2018).
Wissenschaftliche Forschungsanwendungen
Chemische Synthese
3-Methylbutan-1,2-diol könnte in der chemischen Synthese eingesetzt werden {svg_1}. Seine einzigartige Struktur und Eigenschaften könnten es zu einem nützlichen Reagenz oder Lösungsmittel in verschiedenen chemischen Reaktionen machen.
Materialwissenschaften
Im Bereich der Materialwissenschaften könnte this compound bei der Entwicklung neuer Materialien oder bei der Untersuchung von Materialeigenschaften eingesetzt werden {svg_2}.
Chromatographie
this compound könnte in der Chromatographie eingesetzt werden, einer Labortechnik zur Trennung von Gemischen {svg_3}.
Kosmetik und Hautpflege
Nach einer chinesischen Quelle {svg_4}, wird eine ähnliche Verbindung, Isopentyldiol (das auch ein Diol ist), in Kosmetik- und Hautpflegeprodukten als antimikrobielles Mittel, Feuchtigkeitsspender und Lösungsmittel verwendet. Obwohl nicht ganz identisch, könnte this compound aufgrund seiner strukturellen Ähnlichkeit ähnliche Anwendungen haben.
Ultraschall-Eigenschaftenforschung
Eine Studie wurde zu den Ultraschalleigenschaften von Diolen in wässrigen Medien durchgeführt, darunter auch 3-Methylbutan-1,3-diol {svg_5}. Dies deutet darauf hin, dass this compound auch in ähnlichen Forschungszusammenhängen eingesetzt werden könnte.
Safety and Hazards
Wirkmechanismus
- 3-Methylbutane-1,2-diol (also known as 1,2-butanediol, 3-methyl-) primarily targets the protein biphenyl-2,3-diol 1,2-dioxygenase . This enzyme plays a crucial role in the degradation of aromatic compounds.
- ADME Properties :
- Absorption : The compound’s absorption mechanism remains an area of study. It likely involves reaction kinetics with water, influencing solvent structure .
Target of Action
Pharmacokinetics
Eigenschaften
IUPAC Name |
3-methylbutane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O2/c1-4(2)5(7)3-6/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJJZIMFAIMUSBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40871392 | |
| Record name | 3-Methylbutane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40871392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
50468-22-9 | |
| Record name | 3-Methyl-1,2-butanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50468-22-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methyl-1,2-butanediol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050468229 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methylbutane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40871392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methylbutane-1,2-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.435 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-METHYL-1,2-BUTANEDIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SKK32A493R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![[2-[2-[2,4-Bis(diaminomethylideneazaniumyl)-3,5,6-trihydroxycyclohexyl]oxy-4-formyl-4-hydroxy-5-methyloxolan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]-methylazanium;trisulfate](/img/structure/B1200844.png)
![3-[(Diisopropylphosphoryl)methyl]benzonitrile](/img/structure/B1200845.png)

